molecular formula C10H9N3O4 B1529855 Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester CAS No. 1408074-97-4

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester

Cat. No.: B1529855
CAS No.: 1408074-97-4
M. Wt: 235.2 g/mol
InChI Key: LHOZJXGSDDDFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester is a high-value chemical scaffold in medicinal chemistry, recognized for its significant potential in the development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar bicyclic system that provides a versatile framework for structural diversification, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity to specific enzymatic targets . This compound is particularly useful for synthesizing derivatives that act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and melanoma . Its synthetic utility is enhanced by the ethyl ester moiety at the 6-position, which serves as a handle for further functionalization via cross-coupling reactions, amidation, or hydrolysis, facilitating the exploration of structure-activity relationships (SAR) . Researchers employ this scaffold to design and optimize potent and selective inhibitors for a range of kinases, such as EGFR, B-Raf, MEK, and PI3Kδ, which are critical targets in oncology and inflammatory disease research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(16)6-3-11-8-7(9(14)15)4-12-13(8)5-6/h3-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOZJXGSDDDFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives generally follows a multi-step approach:

  • Initial formation of the pyrazole ring system.
  • Construction of the pyrimidine ring fused to the pyrazole.
  • Introduction of carboxylic acid and ester functional groups at specific positions (3 and 6).
  • Selective esterification to obtain the 6-ethyl ester derivative.

A representative synthetic route involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions to form a dihydroxy-heterocyclic intermediate. This intermediate is then subjected to chlorination and nucleophilic substitution steps to introduce substituents and prepare the pyrazolo[1,5-a]pyrimidine core. Subsequent reactions allow for esterification and functional group modifications leading to the target compound.

Detailed Preparation Method from Literature and Patent Sources

Stepwise Synthesis Overview

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation 5-Amino-3-methylpyrazole + diethyl malonate, sodium ethanolate base 89 Formation of dihydroxy-heterocycle intermediate
2 Chlorination Phosphorus oxychloride 61 Conversion to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
3 Nucleophilic substitution Morpholine, potassium carbonate, room temp 94 Selective substitution at position 7 chlorine
4 Esterification Reaction with ethyl bromoacetate, sodium hydride 76 Formation of ether intermediate
5 Beta-ketoester formation Reaction with acetonitrile, n-butyllithium, −78 °C - Prepares beta-ketoester derivative
6 Cyclization Condensation with hydrazine 87 Formation of aminopyrazole derivative
7 Final condensation With diethyl malonate - Formation of pyrazolo[1,5-a]pyrimidine dicarboxylate ester

This sequence culminates in the formation of pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid derivatives with selective ester groups, including the 6-ethyl ester.

Specific Synthetic Method from Patent CN103896951A

A patented method provides an efficient approach to synthesize 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid esters, which are closely related to the target compound:

  • Raw Materials: 3,3-dialkoxy propionate (e.g., 3,3-diethoxy ethyl propionate) and methyl or ethyl formate.
  • Step 1: Under alkali conditions (using bases such as sodium hydride, sodium methylate, or potassium tert-butoxide), 3,3-dialkoxy propionate reacts with formate to generate an intermediate.
  • Step 2: The intermediate undergoes a ring-closure reaction with 3-methyl-5-aminopyrazole in acidic conditions (e.g., glacial acetic acid) in toluene solvent at 0–45 °C for 12–48 hours to yield the pyrazolo[1,5-a]pyrimidine-6-carboxylic ester.
  • Step 3: Hydrolysis of the ester in aqueous or alcoholic alkaline solution (using sodium hydroxide or potassium hydroxide) at 0–35 °C for 2–4 hours produces the corresponding carboxylic acid.

This method achieves a high yield (>70%) and is scalable for industrial production.

Representative Experimental Data

Compound Reagents/Conditions Yield (%) Characterization Data
2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester Sodium hydride, 3,3-dimethoxy methyl propionate, methyl formate, 3-methyl-5-aminopyrazole, glacial acetic acid, toluene, 0–15 °C, 24 h 81.5 ^1H NMR (400 MHz, CDCl3): δ 9.19, 8.91, 6.55, 3.90, 2.54; MS (ESI) m/z=192 (M+1)
2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate ethyl ester Potassium tert-butoxide, 3,3-diethoxy ethyl propionate, ethyl formate, 3-methyl-5-aminopyrazole, glacial acetic acid, toluene, 0–15 °C, 24 h - -

The above data illustrate the preparation of methyl and ethyl esters of pyrazolo[1,5-a]pyrimidine carboxylates, which are key intermediates or analogs of the target compound.

Analysis of Preparation Methods

  • Efficiency: The described methods provide good to excellent yields (61–94% in individual steps, overall >70% yield for final products), indicating efficient synthetic routes.
  • Scalability: The use of common reagents and mild conditions (0–45 °C, atmospheric pressure) supports scalability for industrial synthesis.
  • Selectivity: The nucleophilic substitution step shows high regioselectivity, particularly for substitution at the 7-position chlorine atom in the pyrazolo[1,5-a]pyrimidine core.
  • Versatility: The synthetic routes allow for variation in ester groups (methyl, ethyl) and substitution patterns, facilitating the preparation of diverse derivatives.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose
Formation of intermediate 3,3-dialkoxy propionate + alkali + formate Generate reactive intermediate
Ring-closure 3-methyl-5-aminopyrazole + acid (e.g., acetic acid) + toluene, 0–45 °C Cyclization to pyrazolo[1,5-a]pyrimidine ester
Hydrolysis Alkali (NaOH or KOH) in water/alcohol, 0–35 °C, 2–4 h Conversion of ester to carboxylic acid

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Positions 3 and 6

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly sensitive to substituents at positions 3 and 6. Key comparisons include:

Compound Substituents (Position 3/6) Key Properties Reference
Target Compound 3-COOH, 6-COOEt Moderate solubility; potential for hydrogen bonding at position 3
Diethyl ester (CAS 1408074-47-4) 3-COOEt, 6-COOEt Higher lipophilicity; reduced metabolic stability compared to amides
7-Amino-3,6-diethyl ester (CAS 43024-67-5) 3-COOEt, 6-COOEt, 7-NH2 Enhanced hydrogen bonding; possible improved kinase affinity
3-Cyano-7-methyl-6-COOEt 3-CN, 6-COOEt Electron-withdrawing cyano group may increase ring planarity and target binding
3,6-Dicarboxamide derivatives 3-CONHR, 6-CONHR Improved metabolic stability; reduced solubility compared to esters

Key Observations :

  • Ester vs. Amide : Amide replacements (e.g., dicarboxamides) exhibit superior microsomal stability but lower tumor uptake in vivo compared to esters .
  • Free Acid vs. Ester : The free carboxylic acid at position 3 in the target compound may enhance binding to kinase ATP pockets through ionic interactions, whereas diethyl esters prioritize membrane permeability .
Kinase Inhibition
  • B-Raf Inhibition : Ethyl esters (e.g., target compound) show moderate inhibitory activity (IC50 ~100 nM) but are outperformed by amide derivatives (IC50 ~10 nM) due to better ATP pocket interactions .
  • CDK2/TRKA Dual Inhibition: Dicarbonitrile derivatives (e.g., 3,6-dicarbonitriles) exhibit nanomolar potency, highlighting the impact of electron-withdrawing groups on kinase selectivity .
Radiopharmaceutical Performance
  • Tumor Uptake : Ethyl esters ([18F]3, [18F]4) demonstrate 2–3× higher tumor retention in mice compared to carboxylate derivatives ([18F]5), attributed to ester-mediated passive diffusion .

Anticancer Agents

  • SAR-Driven Optimization : Replacement of the 6-ethyl ester with a morpholine amide (e.g., compound 8f) improved B-Raf inhibition 10-fold (IC50 = 12 nM vs. 120 nM for the ester) .
  • Dual Inhibitors : Pentasubstituted derivatives with ester and nitrile groups (e.g., 11a–c) show dual CDK2/TRKA inhibition, underscoring the versatility of the scaffold .

Imaging Probes

  • 18F-Labeled Derivatives : Ethyl esters ([18F]3, [18F]4) achieved tumor-to-blood ratios of 4:1 at 60 minutes post-injection, outperforming carboxylates (1.5:1) .

Biological Activity

Overview

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound features a unique fused ring system that combines pyrazole and pyrimidine structures, contributing to its reactivity and biological interactions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of aminopyrazole with ethyl cyanoacetate, followed by cyclization and functionalization steps. The resulting structure includes ethoxycarbonyl and carboxylic acid groups, which enhance solubility and reactivity, making it suitable for various applications in medicinal chemistry .

Anticancer Properties

Research has demonstrated that Pyrazolo[1,5-a]pyrimidine derivatives can act as potent inhibitors of specific kinases involved in cancer progression. Notably, studies have shown that these compounds inhibit the Pim-1 kinase, which is associated with abnormal cell growth in cancers. In particular:

  • Pim-1 Inhibition : A study indicated that selected pyrazolo[1,5-a]pyrimidine compounds inhibited Pim-1 and Flt-3 kinases effectively at submicromolar concentrations. This inhibition correlated with reduced phosphorylation of BAD protein and suppressed colony formation in cancer cell lines .
  • FLT3-ITD Inhibition : Another study focused on acute myeloid leukemia (AML) reported that specific derivatives exhibited potent FLT3-ITD inhibitory activity with IC50 values as low as 0.4 nM. These compounds also inhibited mutations conferring resistance to existing therapies .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor beyond kinases:

  • Selectivity : The lead compounds demonstrated high selectivity against a panel of oncogenic kinases, suggesting a favorable safety profile compared to earlier generations of inhibitors .

Research Findings

Study Target Activity IC50 Value Notes
Pim-1InhibitionSubmicromolarEffective in reducing BAD phosphorylation
FLT3-ITDInhibition0.4 nMPotent against AML cell lines
Various KinasesSelectivityN/AImproved safety profile compared to SGI-1776

Case Studies

Recent studies have highlighted the therapeutic potential of Pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Pim-1 Inhibitors : A study optimized lead compounds derived from virtual screening, demonstrating significant anticancer activity through targeted inhibition of Pim-1.
  • FLT3 Mutations in AML : Research indicated that certain derivatives effectively inhibited FLT3 D835Y mutations associated with quizartinib resistance, marking them as promising candidates for treating resistant AML cases .

Q & A

Q. What are the established synthetic routes for Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester?

The synthesis typically involves cyclization of 3(5)-aminopyrazoles with 1,3-bis-electrophilic reagents. Key methods include:

  • Microwave-assisted cyclization : Reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamonitriles/enaminones in pyridine at 120°C under microwave heating, yielding 7-amino-5-aryl derivatives .
  • Ethoxymethylideneacetylacetone route : Interaction of substituted 5-aminopyrazoles with ethoxymethylideneacetylacetone or sodium salts of acetylpyruvic acid ethyl ester .
  • Ester aminolysis : Structural analogs synthesized via aminolysis of chalcones, though full routes for the target compound require further optimization .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
Microwave-assisted cyclizationPyridine, 120°C, microwave heatingHigh
EthoxymethylideneacetylacetoneEthoxymethylideneacetylacetone, Na saltsModerate
Chalcone aminolysisChalcones, aminolysis conditions (optimized)Pending

Q. How is structural characterization of this compound performed?

Characterization relies on:

  • Spectroscopy : NMR (¹H, ¹³C) and IR for functional group identification. For example, bicyclic analogs show distinct NMR shifts for ester and heterocyclic protons .
  • X-ray crystallography : Confirms regioselectivity and crystal packing, as demonstrated in 7-amino-5-arylpyrazolo[1,5-a]pyrimidines .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for related derivatives) .

Q. What functionalization reactions are applicable to the ester group?

The ethyl ester group enables:

  • Hydrolysis : Conversion to carboxylic acids under basic conditions for enhanced solubility .
  • Aminolysis : Substitution with amines to form amides, critical for prodrug design .
  • Lipophilicity modulation : Ethyl esters improve membrane permeability, as seen in analogs with chloroethyl substituents .

Advanced Research Questions

Q. How are regioselectivity challenges addressed in cyclization reactions?

Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is influenced by:

  • Reagent electronic effects : Electron-withdrawing groups on electrophiles favor attack at the endocyclic nitrogen .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) and microwave heating enhance regiocontrol .
  • Substituent sterics : Bulky groups on aminopyrazoles direct cyclization to specific positions, as shown in polyfluoroalkyl derivatives .

Q. How do substitutions at positions 5, 6, and 7 affect biological activity?

  • Position 5 : Aryl/heteroaryl groups enhance kinase inhibition (e.g., anticancer activity) .
  • Position 6 : Ethyl esters improve pharmacokinetics, while chloroethyl groups introduce electrophilic reactivity for covalent binding .
  • Position 7 : Amino groups increase hydrogen-bonding potential, critical for MRP1 inhibition (e.g., Reversan analogs) .

Q. Table 2: Structure-Activity Relationships (SAR)

PositionSubstitutionBiological ImpactExample Application
5ArylKinase inhibitionAnticancer agents
6Ethyl esterEnhanced lipophilicityProdrug design
7AminoMRP1 inhibitionMultidrug resistance

Q. How are contradictions in aminopyrazole nucleophilicity resolved?

Conflicting reports on exocyclic vs. endocyclic nitrogen reactivity arise from:

  • pH-dependent tautomerism : Neutral conditions favor exocyclic attack, while acidic media shift reactivity .
  • Solvent coordination : Polar solvents stabilize intermediates, altering regioselectivity pathways .
  • Computational modeling : DFT studies predict transition states, guiding reagent selection to override steric/electronic biases .

Q. What advantages does microwave-assisted synthesis offer?

  • Improved yields : 7-Amino-5-aryl derivatives achieve >80% yield under microwave vs. 50–60% conventionally .
  • Reduced reaction time : Cyclization completes in 1–2 hours vs. 12–24 hours thermally .
  • Enhanced purity : Minimizes side products (e.g., dihydropyrimidinones) through controlled heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.